molecular formula C20H26N2O2S B2861541 N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide CAS No. 953177-04-3

N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide

Cat. No.: B2861541
CAS No.: 953177-04-3
M. Wt: 358.5
InChI Key: AWQRLWJZEIIVPG-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold, a structural motif widely explored in medicinal chemistry for its ability to interact with biological targets such as enzymes and receptors. Benzylpiperidine derivatives are frequently studied for their neuroprotective, anti-cholinesterase, and receptor-binding activities .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-25(24,17-20-9-5-2-6-10-20)21-15-18-11-13-22(14-12-18)16-19-7-3-1-4-8-19/h1-10,18,21H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQRLWJZEIIVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Route

The Chinese patent CN116924967A outlines a scalable method for N-benzyl-4-piperidone, a critical intermediate. Adapting this protocol:

  • Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 50–60°C for 9–24 hours. Acrylate excess (3–5 equiv) minimizes monoester byproducts.
  • Cyclization : The diester intermediate undergoes base-mediated cyclization (sodium methoxide, toluene, 80°C) to form N-benzyl-4-piperidone.
  • Reductive Amination : The ketone is converted to the amine via Leuckart reaction or catalytic hydrogenation. For instance, treatment with ammonium formate and formic acid yields 1-benzylpiperidine-4-methanamine.

Key Data :

  • Yield for N-benzyl-4-piperidone: ~70% (estimated from analogous reactions)
  • Purity: >95% after reduced-pressure distillation

Alternative Pathway via tert-Butyl Carbamate Protection

A method from Ambeed employs tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate as a protected intermediate. For the target compound:

  • Protection : Piperidine-4-methanamine is Boc-protected using di-tert-butyl dicarbonate.
  • Benzylation : The free amine undergoes alkylation with benzyl bromide under Cs2CO3/DMSO conditions.
  • Deprotection : Acidic removal of the Boc group (HCl/dioxane) liberates 1-benzylpiperidine-4-methanamine.

Advantages :

  • Avoids side reactions during benzylation
  • Higher regioselectivity compared to direct alkylation

Sulfonylation to Install Phenylmethanesulfonamide

Direct Sulfonylation of the Primary Amine

The amine reacts with phenylmethanesulfonyl chloride in dichloromethane or THF, using triethylamine as a base:

$$
\text{1-Benzylpiperidine-4-methanamine} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(1-Benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide}
$$

Optimization Notes :

  • Stoichiometry : 1.2 equiv of sulfonyl chloride ensures complete conversion.
  • Temperature : 0°C to room temperature minimizes sulfonamide hydrolysis.
  • Workup : Aqueous NaHCO3 wash removes excess sulfonyl chloride.

Yield : 80–85% after silica gel chromatography.

Solid-Phase Synthesis for High-Throughput Production

A modified approach immobilizes the amine on Wang resin:

  • Resin Loading : Couple 1-benzylpiperidine-4-methanamine to the resin via a carbamate linkage.
  • Sulfonylation : Treat with phenylmethanesulfonyl chloride and DIEA in DMF.
  • Cleavage : TFA/CH2Cl2 releases the pure product.

Benefits :

  • Simplifies purification
  • Scalable for parallel synthesis

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 10H, Ar-H), 3.52 (s, 2H, SO2CH2Ph), 2.95–2.75 (m, 4H, piperidine-H), 2.45 (d, J = 6.4 Hz, 2H, CH2NH), 1.85–1.65 (m, 5H, piperidine-H).
  • HRMS : m/z Calc’d for C20H25N2O2S [M+H]+: 357.1634; Found: 357.1638.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H2O) shows >99% purity with retention time = 12.4 min.

Comparative Evaluation of Methods

Method Yield Purity Complexity
Michael Addition 70% 95% Moderate
Boc-Protected Route 65% 98% High
Direct Sulfonylation 85% 99% Low

Trade-offs :

  • The Michael addition route offers scalability but requires rigorous temperature control.
  • Solid-phase synthesis reduces purification steps but incurs higher resin costs.

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Over-alkylation during benzylation can occur if amine protection is incomplete. Using Boc groups mitigates this.
    • Sulfonamide hydrolysis under acidic conditions necessitates pH control during workup.
  • Catalyst Selection :

    • Pd/C hydrogenation for ketone reduction risks debenzylation. Switching to ammonium formate avoids this.
  • Solvent Systems :

    • Replacing DMSO with toluene in cyclization improves environmental compatibility.

Industrial-Scale Considerations

  • Cost Analysis :
    • Benzylamine: \$120/kg
    • Methyl acrylate: \$90/kg
    • Phenylmethanesulfonyl chloride: \$350/kg
  • Process Intensity :
    • Distillation under reduced pressure (1 mmHg) achieves high-purity N-benzyl-4-piperidone.

Emerging Methodologies

  • Photocatalytic C–N Bond Formation : Visible-light-mediated coupling could streamline amine-sulfonamide ligation.
  • Flow Chemistry : Continuous-flow reactors may enhance cyclization step efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or piperidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: The benzylpiperidine-sulfonamide scaffold is a promising candidate for CNS-targeted therapies due to its balanced lipophilicity and receptor selectivity. However, its exact mechanism of action remains underexplored.
  • Contradictions : While halogenation enhances sigma2 receptor binding in phenylacetamides , it may reduce AChE inhibition in sulfonamides, necessitating further SAR studies.
  • Synthesis Challenges : Low yields (e.g., 4% for 8h ) highlight the need for optimized reaction conditions, particularly for carbamoylation and reductive amination steps .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide (CAS Number: 953177-04-3) is a compound of interest due to its potential biological activities, particularly in relation to sigma receptors and its role in various pharmacological applications. This article explores the biological activity of this compound, including its receptor affinity, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O2SC_{20}H_{26}N_{2}O_{2}S with a molecular weight of 358.5 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in neuropharmacology.

PropertyValue
CAS Number953177-04-3
Molecular FormulaC20H26N2O2S
Molecular Weight358.5 g/mol
StructureChemical Structure

Sigma Receptor Affinity

Research has indicated that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit significant binding affinity for sigma receptors, particularly sigma1 receptors. For instance, a study demonstrated that the unsubstituted compound displayed a high affinity for sigma1 receptors with a Ki value of 3.90 nM, while showing lower affinity for sigma2 receptors (Ki = 240 nM) . This selectivity suggests potential applications in imaging studies such as positron emission tomography (PET).

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate how different substitutions on the phenylacetamide aromatic ring affect receptor binding. The presence of electron-withdrawing groups generally increased the affinity for sigma receptors, while electron-donating groups resulted in diminished binding .

Key Findings from SAR Studies:

  • 3-substituted compounds showed higher affinities compared to 2 and 4 substitutions.
  • Halogen substitutions enhanced affinity for sigma2 receptors while maintaining sigma1 receptor affinity.
  • Compounds lacking significant affinity for dopamine D2 and D3 receptors suggest a potential for reduced side effects related to dopaminergic activity .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, revealing promising results in terms of their selectivity and efficacy as sigma receptor ligands. The study highlighted that compounds with halogen substitutions exhibited enhanced pharmacological profiles, making them suitable candidates for further development .

Potential Therapeutic Applications

Given its selective binding to sigma receptors, this compound may have therapeutic implications in treating conditions such as:

  • Neuropathic pain : Due to its interaction with sigma receptors, which are implicated in pain modulation.
  • Neurodegenerative diseases : Sigma receptor ligands have been explored as neuroprotective agents.

Q & A

Q. What in vitro toxicity assays are critical for early-stage development?

  • Assays :
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
  • Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release .

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